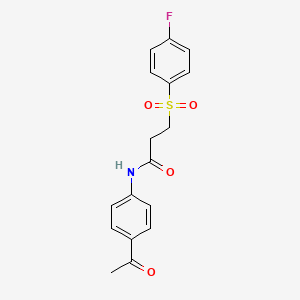

N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-12(20)13-2-6-15(7-3-13)19-17(21)10-11-24(22,23)16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZWSMCVAZJLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

Sulfonylation: The addition of the fluorobenzenesulfonyl group to the intermediate compound.

Amidation: The formation of the propanamide backbone through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Possible applications as an anti-inflammatory or antimicrobial agent.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Aryl Group Modifications

- Electron-Withdrawing Substituents: The 4-fluorobenzenesulfonyl group in the target compound contrasts with the 2-benzoyl-4-chlorophenyl group in its analog (CAS 895474-57-4).

- Heterocyclic Replacements : Replacing the sulfonyl group with a thiazole ring (as in N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide) introduces π-π stacking capabilities, which are critical for interactions with proteins like KPNB1 .

Backbone Fluorination

The trifluoromethylated analog (CAS 340139-93-7) demonstrates how fluorination at the propanamide backbone enhances physicochemical properties, such as resistance to oxidative metabolism and improved blood-brain barrier penetration . This contrasts with the target compound’s non-fluorinated backbone, which may prioritize solubility over metabolic stability.

Heterocyclic and Bicyclic Systems

Compounds like 3-(1,3-dioxo-hexahydro-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)propanamide incorporate rigid fused rings, which restrict conformational flexibility and may optimize binding to enzymes with deep hydrophobic pockets .

Biological Activity

N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases and its application in various therapeutic contexts. This article will explore the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the fluorobenzene moiety enhances the compound's lipophilicity and may influence its binding affinity to target proteins.

Research indicates that this compound exhibits inhibitory activity against Traf2- and Nck-interacting kinase (TNIK), a protein implicated in several diseases, including cancer and chronic inflammatory conditions. TNIK is involved in signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting TNIK, this compound may potentially disrupt these pathways, offering therapeutic benefits.

Biological Activity

- Inhibition of TNIK :

- Anti-inflammatory Properties :

Case Studies

- Cancer Treatment : In a study involving hepatocellular carcinoma cells, compounds with similar structures demonstrated significant inhibition of cell proliferation and induced apoptosis through TNIK pathway modulation. This suggests that this compound could be further explored as a potential anticancer agent .

- Inflammation Models : Research has indicated that the compound can reduce levels of pro-inflammatory cytokines in models of inflammation, supporting its use in treating inflammatory disorders .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| TNIK Inhibition | Significant reduction in cell viability in cancer cell lines | Potential for cancer therapy |

| Anti-inflammatory Activity | Decreased cytokine levels in vitro | Possible treatment for inflammatory diseases |

| Pharmacokinetics | Favorable absorption and distribution profiles observed | Supports further development for clinical use |

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide?

The compound can be synthesized via a two-step approach:

- Step 1: Sulfonylation of 4-fluorobenzenesulfonyl chloride with a propanamide precursor (e.g., 3-aminopropanoic acid derivatives).

- Step 2: Acetylation of the phenyl group using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

- Infrared (IR) Spectroscopy: Peaks at ~1650–1680 cm⁻¹ (amide C=O stretch), ~1350 cm⁻¹ (sulfonyl S=O stretch), and ~1240 cm⁻¹ (C-F stretch) .

- NMR Spectroscopy:

- ¹H NMR: Acetyl group resonance at δ ~2.6 ppm (singlet), aromatic protons at δ ~7.2–8.1 ppm.

- ¹³C NMR: Carbonyl carbons (amide/sulfonyl) at δ ~165–175 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Add co-solvents (e.g., 10% EtOH) for aqueous assays .

- Stability: Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic conditions (>pH 9), which may hydrolyze the sulfonamide or acetyl groups .

Advanced Research Questions

Q. How does the 4-fluorobenzenesulfonyl group influence biological activity compared to other substituents?

The 4-fluorine atom enhances:

- Electron-withdrawing effects: Stabilizes the sulfonamide group, improving binding to target proteins (e.g., carbonic anhydrases or kinases).

- Metabolic stability: Reduces oxidative degradation by cytochrome P450 enzymes. Comparative studies with non-fluorinated analogs (e.g., 4-methylbenzenesulfonyl derivatives) show a 2–3× increase in inhibitory potency in enzyme assays .

Q. What computational strategies are recommended to study its target interactions?

- Molecular Docking: Use software like AutoDock Vina with crystal structures of homologous proteins (e.g., PDB IDs for sulfonamide-binding enzymes). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the acetylphenyl moiety.

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA methods) .

Q. How to resolve contradictory activity data in cell-based vs. enzyme-based assays?

- Cell permeability: Measure intracellular concentrations via LC-MS; low permeability may explain discrepancies.

- Off-target effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets.

- Metabolite interference: Use stable isotope-labeled analogs to track metabolic products in cell lysates .

Q. What modifications to the propanamide linker could improve selectivity?

- Branching: Introduce methyl groups at the β-position to restrict conformational flexibility, reducing off-target binding (e.g., 2-methylpropanamide analogs in ).

- Heteroatom substitution: Replace CH₂ groups with O or NH to modulate hydrogen-bonding capacity. Structure-activity relationship (SAR) studies show that β-methylation improves selectivity for carbonic anhydrase IX over isoform II by 10-fold .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

- Core modifications: Systematically vary substituents on (i) the acetylphenyl group, (ii) sulfonamide fluorine position, and (iii) propanamide chain length.

- Assay selection: Use orthogonal assays (e.g., enzyme inhibition, cell viability, thermal shift) to validate target engagement.

- Data analysis: Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .

Q. What analytical techniques are critical for detecting degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.